2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

Catalog No.
S15661315
CAS No.
1956379-16-0
M.F
C11H6BrClN4
M. Wt
309.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyrid...

CAS Number

1956379-16-0

Product Name

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine

IUPAC Name

2-(4-bromophenyl)-7-chloropyrazolo[3,4-d]pyridazine

Molecular Formula

C11H6BrClN4

Molecular Weight

309.55 g/mol

InChI

InChI=1S/C11H6BrClN4/c12-8-1-3-9(4-2-8)17-6-7-5-14-15-11(13)10(7)16-17/h1-6H

InChI Key

UYUJCOYIBWOLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C3C=NN=C(C3=N2)Cl)Br

2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound characterized by a pyrazolo[3,4-D]pyridazine core with bromine and chlorine substituents. This compound features a bromophenyl group at the 2-position and a chlorine atom at the 7-position of the pyrazolo[3,4-D]pyridazine structure. The presence of these halogen substituents may significantly influence the compound's chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine can be understood through its ability to undergo various nucleophilic substitution reactions due to the electrophilic nature of the halogen atoms. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the chlorine atom may also undergo similar transformations. The compound can be synthesized via intramolecular nucleophilic addition followed by elimination reactions, particularly under microwave irradiation conditions which enhance reaction rates and yields .

Compounds containing pyrazolo[3,4-D]pyridazine structures have been studied for their biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that derivatives of this compound exhibit significant biological activity, potentially due to their ability to interact with various biological targets. For example, similar compounds have shown promise as antimicrobial agents . The specific biological activity of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine remains an area for further exploration.

The synthesis of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method involves using microwave irradiation to facilitate reactions between appropriate precursors, leading to high yields in a shorter time frame compared to conventional heating methods. The process typically includes the formation of intermediates that undergo cyclization to yield the final product .
  • Conventional Heating: Traditional reflux conditions can also be employed for synthesis, although this method may require longer reaction times and may result in lower yields compared to microwave-assisted techniques.
  • Reagents: Common reagents used in the synthesis include hydrazones and Vilsmeier–Haack reagents which facilitate the formation of the pyrazolo[3,4-D]pyridazine structure through nucleophilic addition-elimination mechanisms .

The unique structure of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine lends itself to various applications in medicinal chemistry and drug development. Its potential as an antimicrobial agent highlights its importance in pharmaceutical research. Additionally, compounds with similar structures have been explored for their roles in cancer therapy and other therapeutic areas due to their ability to interact with biological macromolecules.

Interaction studies involving 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine are essential for understanding its pharmacological profile. Research into how this compound interacts with enzymes or receptors can provide insights into its mechanism of action and therapeutic potential. Similar compounds have demonstrated interactions with various biological targets, suggesting that this compound may exhibit comparable behavior.

Several compounds share structural similarities with 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-(4-Bromophenyl)-5-(4-methylphenyl)-3H-pyrazolo[3,4-c]pyridazineContains bromine and methyl groupsAntimicrobial propertiesDifferent substitution pattern
6-Chloro-5-(4-bromophenyl)-pyrazolo[1,5-b][1,2,4]triazineTriazine ring systemAnticancer activityTriazine instead of pyridazine
Pyridazinone derivativesPyridazinone coreAntimicrobial and anti-inflammatoryVarying substituent effects on activity

These comparisons highlight the unique features of 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine while also illustrating how different substitutions can affect biological activity and reactivity profiles. Each compound's distinct characteristics make them valuable for specific applications in medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

307.94644 g/mol

Monoisotopic Mass

307.94644 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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